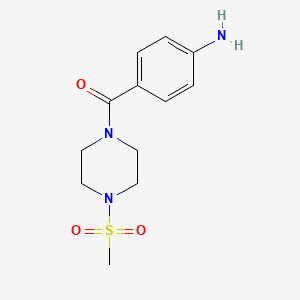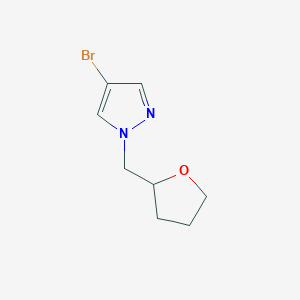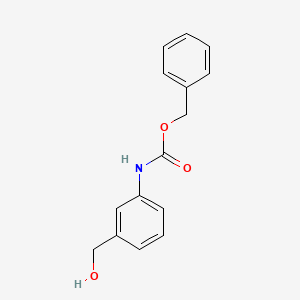
1-(1H-Pyrazol-4-yl)pipérazine
Vue d'ensemble
Description
“1-(1H-Pyrazol-4-yl)piperazine” is a compound with the molecular weight of 225.12 . It is also known as “1-(1H-pyrazol-4-yl)piperazine dihydrochloride” and has the Inchi Code: 1S/C7H12N4.2ClH/c1-3-11(4-2-8-1)7-5-9-10-6-7;;/h5-6,8H,1-4H2,(H,9,10);2*1H .
Synthesis Analysis
The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The molecular structure of “1-(1H-Pyrazol-4-yl)piperazine” is represented by the Inchi Code: 1S/C7H12N4.2ClH/c1-3-11(4-2-8-1)7-5-9-10-6-7;;/h5-6,8H,1-4H2,(H,9,10);2*1H .
Physical And Chemical Properties Analysis
The physical form of “1-(1H-Pyrazol-4-yl)piperazine” is a powder . It has a molecular weight of 225.12 . The storage temperature is room temperature .
Applications De Recherche Scientifique
Médecine
1-(1H-Pyrazol-4-yl)pipérazine: a été explorée pour son potentiel dans la création de nouveaux agents thérapeutiques. Sa structure est un élément clé dans la synthèse de composés dotés d'une activité anti-inflammatoire et antileishmanienne . Cette polyvalence en fait un échafaudage précieux en pharmacologie pour le développement de nouveaux médicaments.
Agriculture
Dans le secteur agricole, les dérivés de This compound sont étudiés pour leurs propriétés herbicides . Ils pourraient conduire au développement de nouveaux pesticides plus efficaces et potentiellement moins nocifs pour l'environnement.
Science des matériaux
Ce composé est également important en science des matériaux, où il est utilisé comme précurseur dans la synthèse de molécules complexes ayant des applications potentielles dans le développement de nouveaux matériaux . Son rôle dans la formation de polymères ou de revêtements pourrait être crucial pour les progrès technologiques futurs.
Sciences de l'environnement
La science de l'environnement tire profit de This compound grâce à son utilisation dans la synthèse de produits chimiques pouvant contribuer aux efforts de contrôle de la pollution et de restauration environnementale . Ses dérivés peuvent jouer un rôle dans le développement de capteurs ou d'absorbants pour la surveillance environnementale.
Biochimie
En biochimie, This compound est utilisée dans l'étude des inhibiteurs enzymatiques et comme bloc de construction pour des composés pouvant moduler les voies biochimiques . C'est un outil important pour les chercheurs étudiant les processus cellulaires et les mécanismes des maladies.
Synthèse chimique
Enfin, en synthèse chimique, ce composé est un intermédiaire polyvalent. Il est utilisé dans la construction de molécules complexes pour diverses applications synthétiques, notamment le développement de nouvelles méthodologies de synthèse et la création de nouveaux composés organiques aux propriétés uniques.
Safety and Hazards
The safety information for “1-(1H-Pyrazol-4-yl)piperazine” includes several hazard statements such as H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mécanisme D'action
Target of Action
Related piperazine compounds have been found to exhibit anti-inflammatory effects . They have been shown to reduce the levels of pro-inflammatory cytokines like TNF-α and IL-1β . These cytokines play a crucial role in the inflammatory response, and their reduction can help alleviate inflammation.
Mode of Action
It’s suggested that related piperazine compounds may interact with the serotonergic system and the benzodiazepine site of the gabaa receptor . This interaction could potentially lead to changes in the nervous system, resulting in anxiolytic and antidepressant-like activities .
Biochemical Pathways
Related piperazine compounds have been shown to influence the serotonergic system and the gabaa receptor . These systems are involved in various biochemical pathways related to mood regulation, anxiety, and depression.
Result of Action
Related piperazine compounds have been shown to exhibit anti-inflammatory effects and potential antidepressant-like activities . These effects are likely due to the compound’s interaction with its targets and the subsequent changes in biochemical pathways.
Analyse Biochimique
Biochemical Properties
1-(1H-Pyrazol-4-yl)piperazine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as myeloperoxidase and proteins involved in inflammatory pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. For instance, 1-(1H-Pyrazol-4-yl)piperazine can inhibit the activity of myeloperoxidase, leading to a reduction in the production of reactive oxygen species .
Cellular Effects
The effects of 1-(1H-Pyrazol-4-yl)piperazine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta in immune cells . Additionally, 1-(1H-Pyrazol-4-yl)piperazine can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the production of metabolic intermediates .
Molecular Mechanism
At the molecular level, 1-(1H-Pyrazol-4-yl)piperazine exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions. For instance, the compound’s interaction with myeloperoxidase results in enzyme inhibition, which subsequently reduces the production of reactive oxygen species . Additionally, 1-(1H-Pyrazol-4-yl)piperazine can influence gene expression by modulating transcription factors and signaling pathways involved in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1H-Pyrazol-4-yl)piperazine have been studied over various time frames. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(1H-Pyrazol-4-yl)piperazine remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of inflammatory pathways and reduced cellular oxidative stress .
Dosage Effects in Animal Models
The effects of 1-(1H-Pyrazol-4-yl)piperazine vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, there may be adverse effects such as gastrointestinal disturbances and hepatotoxicity . The threshold for these toxic effects is typically observed at doses exceeding 200 mg/kg in animal studies .
Metabolic Pathways
1-(1H-Pyrazol-4-yl)piperazine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of various metabolites, some of which retain biological activity . The interaction of 1-(1H-Pyrazol-4-yl)piperazine with metabolic enzymes can also influence the levels of other metabolites, thereby affecting overall metabolic flux .
Transport and Distribution
The transport and distribution of 1-(1H-Pyrazol-4-yl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, 1-(1H-Pyrazol-4-yl)piperazine can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . This distribution pattern is crucial for the compound’s biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 1-(1H-Pyrazol-4-yl)piperazine is an important determinant of its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, 1-(1H-Pyrazol-4-yl)piperazine can be targeted to specific organelles through post-translational modifications and targeting signals . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context .
Propriétés
IUPAC Name |
1-(1H-pyrazol-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-3-11(4-2-8-1)7-5-9-10-6-7/h5-6,8H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILWPDPGRBPZDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001307681 | |
| Record name | 1-(1H-Pyrazol-4-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001307681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1249151-02-7 | |
| Record name | 1-(1H-Pyrazol-4-yl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1249151-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1H-Pyrazol-4-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001307681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1444870.png)







![4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B1444884.png)